3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one chemical structure and properties
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one chemical structure and properties
An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to non-standard nomenclature, this guide clarifies the likely chemical structure and presents a detailed exploration of its synthesis, physicochemical properties, and potential biological significance based on related compounds.
Deciphering the Chemical Structure: From Nomenclature to Molecular Identity
The chemical name "3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one" suggests a thiazolidin-4-one scaffold with a 4-bromophenyl group at the N-3 position and an oxygen atom on the sulfur at the 1-position. In standard chemical nomenclature, this "1-oxo" designation points to a sulfoxide. Therefore, the most probable structure for this compound is 3-(4-Bromophenyl)thiazolidin-4-one 1-oxide .
The thiazolidin-4-one core is a versatile pharmacophore known for a wide array of biological activities. The introduction of an S-oxide group can significantly modulate the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.
Physicochemical and Structural Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₈BrNO₂S |
| Molecular Weight | 274.14 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low solubility in water, soluble in organic solvents like DMSO and DMF. |
| Chirality | The sulfur atom in the sulfoxide is a chiral center, leading to the possibility of (R) and (S) enantiomers. |
Synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one: A Two-Step Approach
The synthesis of the target compound can be logically approached in two main stages: first, the synthesis of the precursor 3-(4-Bromophenyl)thiazolidin-4-one, followed by its selective oxidation to the sulfoxide.
Synthesis of the Precursor: 3-(4-Bromophenyl)thiazolidin-4-one
The formation of the 2,3-disubstituted thiazolidin-4-one ring is typically achieved through a one-pot condensation reaction. In this case, as the 2-position is unsubstituted, formaldehyde is the likely aldehyde source.
Reaction Scheme:
Caption: Synthetic pathway for 3-(4-Bromophenyl)thiazolidin-4-one.
Experimental Protocol:
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Reaction Setup: To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene or benzene, add an aqueous solution of formaldehyde (1.1 equivalents).
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Iminium Ion Formation: The mixture is stirred, often with a catalytic amount of acid, to facilitate the formation of the corresponding N-(4-bromophenyl)methaniminium intermediate.
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Cyclization: Thioglycolic acid (1.1 equivalents) is then added to the reaction mixture. The thiol group of thioglycolic acid attacks the iminium ion, followed by an intramolecular cyclization via amide formation, with the concomitant removal of water. This is often aided by azeotropic distillation using a Dean-Stark apparatus.
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Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-(4-Bromophenyl)thiazolidin-4-one.
Selective S-Oxidation to the Sulfoxide
The selective oxidation of the sulfide in the thiazolidin-4-one ring to a sulfoxide requires a controlled oxidation process to avoid over-oxidation to the sulfone. Oxone® (potassium peroxymonosulfate) has been shown to be an effective reagent for this transformation.[1]
Reaction Scheme:
Caption: Selective S-oxidation to the target sulfoxide.
Experimental Protocol:
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Dissolution: Dissolve the synthesized 3-(4-Bromophenyl)thiazolidin-4-one (1 equivalent) in a mixture of methanol and water.
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Oxidation: Cool the solution in an ice bath and add Oxone® (approximately 1.5 to 3 equivalents) portion-wise while monitoring the reaction progress by TLC. The exact stoichiometry may need to be optimized to maximize the yield of the sulfoxide and minimize the formation of the sulfone by-product.[1]
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Quenching and Extraction: Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent like sodium sulfite. The product is then extracted with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one.
Potential Biological Activities and Therapeutic Significance
Thiazolidin-4-one derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] The introduction of a sulfoxide group can enhance the therapeutic potential of these molecules.
While specific biological studies on 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one are limited, the structural motifs present suggest several avenues for investigation:
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Antimicrobial and Antifungal Activity: The thiazolidinone core is a known pharmacophore in many antimicrobial agents. The presence of the bromine atom on the phenyl ring can further enhance this activity.[5]
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Anticancer Activity: Many thiazolidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.
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Enzyme Inhibition: The thiazolidinone scaffold is present in drugs that target specific enzymes. The S-oxide moiety could influence the binding affinity and selectivity for various enzymatic targets.
Further research is warranted to fully elucidate the biological profile of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one and its potential as a lead compound in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, clarifying its likely structure as a thiazolidinone S-oxide. A plausible and detailed synthetic route has been proposed, based on established methodologies for the synthesis of the thiazolidin-4-one core and its subsequent selective oxidation. While specific experimental data for this exact molecule is scarce, its structural features suggest it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development, particularly in the search for new antimicrobial and anticancer agents.
References
- Chemical properties, synthetic methods and biological activities of thiazolidinone deriv
- Cannon, J. S., et al. (2015). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Journal of Heterocyclic Chemistry, 52(6), 1738-1745. (URL not available)
- Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (URL not available)
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Pan, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. Frontiers in Chemistry, 8, 723. [Link]
- Singh, D. P., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals, 14(1), 1-5. (URL not available)
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